molecular formula C18H13ClN4O4S B2903346 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide CAS No. 463353-01-7

2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2903346
CAS No.: 463353-01-7
M. Wt: 416.84
InChI Key: AMYMHOCHSBPUEF-QZQOTICOSA-N
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Description

2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide is a recognized and potent small-molecule inhibitor of S100A9, a calcium-binding protein that is a key player in innate immunity and inflammation. Research demonstrates that this compound selectively disrupts the interaction between S100A9 and its receptors, including Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE) . By inhibiting these critical pro-inflammatory pathways, it serves as an essential pharmacological tool for investigating the role of S100A9 in disease models. Its primary research applications include the study of acute and chronic inflammatory conditions, autoimmune diseases, and cancer biology, particularly in the context of tumor metastasis and the tumor microenvironment where S100A9 is often overexpressed. The compound is noted for its ability to block S100A9-mediated recruitment of myeloid-derived suppressor cells (MDSCs), thereby modulating immune responses in cancer . This mechanism makes it invaluable for dissecting the complex interplay between inflammation and cancer, and for exploring potential therapeutic strategies aimed at the S100A9/TLR4/RAGE axis.

Properties

IUPAC Name

2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4S/c19-17-11-10-16(23(24)25)12-18(17)28(26,27)22-15-8-6-14(7-9-15)21-20-13-4-2-1-3-5-13/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYMHOCHSBPUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201037640
Record name Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463353-01-7
Record name Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201037640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of chlorobenzene to produce 2-chloro-5-nitrobenzene. This intermediate is then subjected to a diazotization reaction followed by coupling with 4-phenyldiazenylphenylamine to form the final product. The reaction conditions often include the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The nitro group, in particular, plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound’s nitro and azo groups may require multi-step synthesis, similar to compound 17 (94% yield via hydrazine coupling) . Heterocyclic systems (e.g., triazole in compound 22) often result in lower yields (49–68%) due to cyclization complexity .
  • In contrast, methoxy groups in ’s compound improve COX-2 binding via electron-donating effects .
  • Molecular Weight : The target compound (C₁₉H₁₄ClN₅O₄S; MW ~463.9) is heavier than ’s pyrazole derivative (MW 389.9), which may impact pharmacokinetics .

Key Observations :

  • COX-2 Inhibition: highlights that sulfonamides with extended π-systems (e.g., ethenyl-quinazolinone) exhibit COX-2 inhibition, suggesting the target compound’s azo group could similarly engage in π-π interactions .
  • Antimicrobial Potential: Compounds with nitro groups (e.g., compound 17) are often explored for antimicrobial activity due to their ability to disrupt microbial electron transport .
  • Divergent Applications : Unlike Chlorthalidone (a diuretic), the target compound’s azo and nitro groups likely steer it toward anti-inflammatory or antimicrobial roles .

Physicochemical Property Analysis

  • Solubility: The nitro and sulfonamide groups in the target compound may reduce solubility in nonpolar solvents compared to ’s pyrazole derivative, which lacks strong electron-withdrawing substituents .
  • Thermal Stability : High melting points in nitro-containing compounds (e.g., 227°C for compound 17) suggest the target compound may similarly exhibit robust thermal stability .

Biological Activity

The compound 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H10ClN3O3S\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}_3\text{S}

Synthesis

The synthesis typically involves the reaction of 2-chloro-5-nitroaniline with appropriate diazotization and coupling reactions to introduce the diazenyl group. These reactions are often conducted in the presence of bases such as pyridine to facilitate the formation of the sulfonamide linkage.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folic acid synthesis, a pathway critical for bacterial growth and replication.

Antidiabetic Properties

Recent studies have highlighted the potential of this compound as an antidiabetic agent. In vitro assays demonstrated that it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. The compound's inhibitory activity was quantified, showing an IC50 value of approximately 10.75μM10.75\,\mu M, indicating potent enzyme inhibition compared to standard drugs like acarbose (IC50 = 39.48μM39.48\,\mu M) .

Anticancer Activity

Sulfonamide derivatives have also been investigated for their anticancer properties. The compound may induce apoptosis in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators. In vitro studies suggest that it can inhibit the proliferation of cancer cell lines, making it a candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The nitro group can be reduced to form reactive intermediates that inhibit key enzymes involved in metabolic pathways.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Molecular Interactions : Structure-activity relationship (SAR) studies suggest that modifications to the phenyl rings can enhance binding affinity to target proteins.

Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives, including our compound, revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MIC) ranging from 15μg/mL15\,\mu g/mL to 60μg/mL60\,\mu g/mL.

Study 2: Antidiabetic Activity

In a comparative study on various sulfonamide derivatives for their α-glucosidase inhibitory effects, this compound was identified as one of the most potent inhibitors with an IC50 value significantly lower than many existing antidiabetic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}benzene-1-sulfonamide, and how can purity be ensured?

  • Methodology :

  • Diazo Coupling : React 4-aminophenyl derivatives with nitrobenzene diazonium salts under controlled pH (4–6) and low temperature (0–5°C) to form the azo linkage .
  • Sulfonamide Formation : Introduce the sulfonamide group via nucleophilic substitution using chlorosulfonic acid, followed by amine coupling. Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity using HPLC (>98%) .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (amide proton at δ 10–12 ppm, aromatic signals), FT-IR (S=O stretch ~1350 cm1^{-1}), and elemental analysis .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement (R-factor < 0.05). The diazenyl group often induces planar geometry, requiring high-resolution data (<1.0 Å) to resolve potential disorder .
  • Solution-State NMR : Use DMSO-d6 as solvent to detect sulfonamide NH protons (broad singlet at δ ~10.5 ppm) and aromatic splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation pathways (e.g., loss of NO2 or Cl groups) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial Testing : Perform broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The nitro group may enhance redox-mediated toxicity .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50 values with control sulfonamides to assess selectivity .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be studied experimentally?

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., D-labeled diazenyl group) to probe rate-determining steps in azo bond formation .
  • Intermediate Trapping : Employ LC-MS to identify transient species (e.g., nitroso intermediates) under varying pH and temperature .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Substituent Variation : Synthesize analogs with modified nitro (e.g., cyano) or chloro groups. Test bioactivity to identify critical pharmacophores .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with antimicrobial potency .

Q. How can computational docking predict its interaction with biological targets?

  • Target Selection : Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase II). Use AutoDock Vina for rigid-flexible docking, assigning partial charges via AMBER forcefields .
  • Binding Mode Analysis : The nitro group may form hydrogen bonds with active-site residues (e.g., Thr199 in carbonic anhydrase), while the diazenyl group engages in π-π stacking .

Q. How should conflicting bioactivity data from different studies be resolved?

  • Reproducibility Checks : Validate assay conditions (e.g., serum concentration in cell culture, solvent DMSO < 0.1%).
  • Orthogonal Assays : Confirm cytotoxicity via both MTT and apoptosis markers (Annexin V/PI staining) to rule out false positives .

Q. What crystallographic challenges arise with this compound, and how are they addressed?

  • Disorder Modeling : Use SHELXL restraints (ISOR, DELU) to refine disordered nitro or diazenyl groups. Apply twin refinement (TWIN/BASF) if twinning is detected .
  • Thermal Motion : Low-temperature data collection (100 K) reduces atomic displacement parameters (ADPs) for heavy atoms (Cl, S) .

Q. How can environmental stability be assessed under varying conditions?

  • Degradation Studies : Expose to UV light (λ = 254 nm) or acidic/basic buffers (pH 2–12). Monitor decomposition via HPLC and identify products (e.g., nitro reduction to amine) .
  • Oxidative Stability : Use H2O2 or Fenton’s reagent to simulate radical-mediated degradation. LC-MS/MS can detect sulfonic acid derivatives .

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